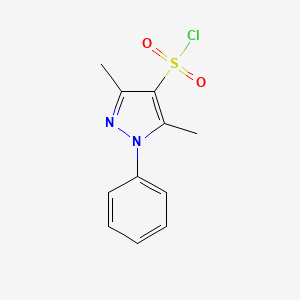

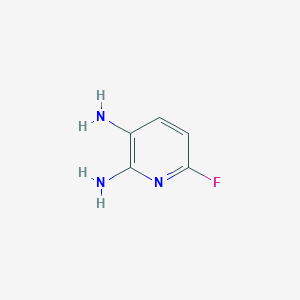

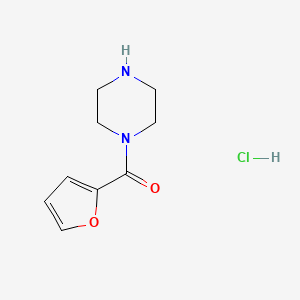

![molecular formula C13H11ClN4 B1337636 N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 63200-55-5](/img/structure/B1337636.png)

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C13H11ClN4. It has a molecular weight of 258.70600 and a density of 1.434g/cm3 .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a solution of 4-chloro-7H-Pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate in absolute ethanol was heated under reflux for 7 hours . The progress of the reaction was monitored using thin-layer chromatography (TLC) .Molecular Structure Analysis

The molecular structure of “N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” consists of a pyrrolo[3,2-d]pyrimidine core with a benzyl group attached to the nitrogen atom and a chlorine atom attached to the 2-position .Physical And Chemical Properties Analysis

“N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine” has a molecular weight of 258.70600 and a density of 1.434g/cm3. The boiling point, melting point, and flash point are not available .科学的研究の応用

Inhibition of α-Amylase Enzyme

The compound has been used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues that inhibit the α-amylase enzyme . This enzyme is responsible for breaking down starch molecules into smaller ones such as glucose and maltose. Inhibiting this enzyme can help treat diabetes by slowing down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Antidiabetic Action

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range . These compounds were designed and synthesized based on the structure of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine .

Antitubercular Agents

The compound has been explored as a potential antitubercular agent . Tuberculosis (TB) is one of the leading causes of death worldwide, and developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence .

Inhibition of Mycobacterium Tuberculosis

Several derivatives of the compound displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . This highlights the potential of these derivatives in the treatment of tuberculosis .

Targeted Kinase Inhibitors

The compound has been used in the development of targeted kinase inhibitors (TKIs) . TKIs are a type of medication that blocks certain proteins called kinases that play a role in cell growth. They are often used in the treatment of cancer .

Drug Development

The compound’s derivatives have been used in the development of future antidiabetic drugs . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

特性

IUPAC Name |

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c14-13-17-10-6-7-15-11(10)12(18-13)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYGEYYLNYWBMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492651 |

Source

|

| Record name | N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

CAS RN |

63200-55-5 |

Source

|

| Record name | N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

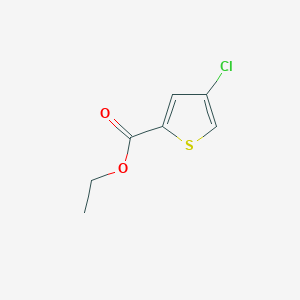

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)

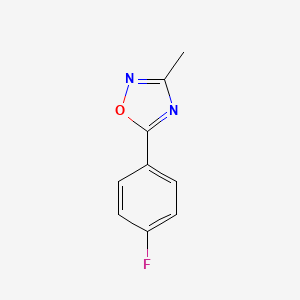

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)